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Compound of Interest

Compound Name: (-)-Vasicine

Cat. No.: B1682190 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of (-)-vasicine's molecular architecture,

providing a comprehensive overview of its structure elucidation and the pivotal revision of its

stereochemistry. This document offers a consolidation of quantitative data, detailed

experimental protocols for key analytical techniques, and logical workflows to facilitate a

deeper understanding of this significant quinazoline alkaloid.

Physicochemical and Spectroscopic Data of (-)-
Vasicine
The fundamental properties of (-)-vasicine have been meticulously characterized through

various analytical techniques. The data presented below represents a compilation from multiple

studies to provide a comprehensive reference.
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Property Value Reference(s)

Molecular Formula C₁₁H₁₂N₂O [1]

Molecular Weight 188.23 g/mol [1]

Melting Point 210-212 °C [2]

Optical Rotation [α]ᴅ²⁰ -254° (c 1, CHCl₃) [2]

IUPAC Name

(3S)-1,2,3,9-

tetrahydropyrrolo[2,1-

b]quinazolin-3-ol

[1]

Table 2: ¹H and ¹³C NMR Spectral Data of (-)-Vasicine in CDCl₃

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)

1 3.21 (m), 3.40 (m) 47.44

2 2.10 (m), 2.35 (m) 27.89

3 4.77 (t, J = 6.4 Hz) 68.94

3a - 162.93

4a - 141.02

5 7.13 (m) 122.50

6 7.13 (m) 127.43

7 6.96 (m) 123.26

8 6.84 (d, J = 7.2 Hz) 124.83

8a - 119.84

9 4.56 (br s) 47.44

Data compiled from multiple sources. Chemical shifts and coupling constants may vary slightly

depending on the solvent and instrument used.
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The Journey of Structure Elucidation: A Logical
Workflow
The determination of (-)-vasicine's structure was a multi-step process involving classical

chemical degradation and modern spectroscopic techniques. The absolute stereochemistry,

however, remained a point of discussion for a considerable time, culminating in a significant

revision.
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Initial Structure Determination

Stereochemical Assignment
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Elemental Analysis & MS
(C₁₁H₁₂N₂O)

UV & IR Spectroscopy
(Quinazoline Moiety)
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(Connectivity)

Identification of Chiral Center (C3)

Optical Rotation
([α] < 0)

Initial X-ray of Hydrochloride
(Incorrect 3R Assignment)

Reinvestigation with Hydrobromide X-ray
(Correct 3S Assignment)

Mosher's Method
(Confirmation of Configuration)
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A flowchart illustrating the logical progression of experiments for the structure elucidation and
stereochemical assignment of (-)-vasicine.

Key Experimental Protocols
This section provides detailed methodologies for the pivotal experiments that defined the

structure and stereochemistry of (-)-vasicine.

Isolation of (-)-Vasicine from Adhatoda vasica
A general procedure for the extraction and isolation of (-)-vasicine from the leaves of Adhatoda

vasica is as follows:

Dried Leaves Soxhlet Extraction
(Ethanol) Rotary Evaporation Acid-Base Wash

(2% H₂SO₄, NH₄OH)
Silica Gel Column

(CHCl₃/MeOH gradient)
Crystallization

(Ethanol) Pure (-)-Vasicine

Click to download full resolution via product page

A typical workflow for the isolation of (-)-vasicine from its natural source.

Protocol:

Extraction: Dried and powdered leaves of Adhatoda vasica are subjected to Soxhlet

extraction with ethanol for several hours.

Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary

evaporator to yield a crude residue.

Acid-Base Wash: The residue is dissolved in 2% sulfuric acid, filtered, and the acidic solution

is basified with ammonia. The liberated alkaloids are then extracted with chloroform.

Chromatography: The chloroform extract is concentrated and subjected to column

chromatography over silica gel. The column is eluted with a gradient of chloroform and

methanol.

Crystallization: Fractions containing vasicine are pooled, concentrated, and the pure

compound is obtained by crystallization from ethanol.
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Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:

Sample Preparation: 5-10 mg of purified (-)-vasicine is dissolved in approximately 0.5 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Instrumentation: Spectra are recorded on a 400 MHz or higher field NMR spectrometer.

¹H NMR Parameters:

Pulse program: Standard single-pulse (zg30).

Spectral width: 0-12 ppm.

Number of scans: 16-32.

Relaxation delay: 1-2 seconds.

¹³C NMR Parameters:

Pulse program: Proton-decoupled (zgpg30).

Spectral width: 0-200 ppm.

Number of scans: 1024-4096.

Relaxation delay: 2 seconds.

2D NMR: COSY, HSQC, and HMBC experiments are performed using standard pulse

programs to establish proton-proton and proton-carbon correlations for unambiguous signal

assignment.

Stereochemical Determination
The absolute stereochemistry at the C3 position was a subject of revision. Initial studies on the

hydrochloride salt suggested a 3R configuration. However, a later, more detailed analysis of the

hydrobromide salt led to the correction to a 3S configuration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1682190?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3.3.1. Single-Crystal X-ray Diffraction (A Representative Protocol)

While the specific, detailed experimental parameters for the pivotal X-ray crystallography of (-)-
vasicine hydrobromide are not readily available in full, a representative protocol for a small

organic molecule is as follows:

Crystal Growth
(Slow evaporation of vasicine hydrobromide in ethanol)

Crystal Mounting on Goniometer

X-ray Diffraction Data Collection
(Mo Kα radiation, specific temperature)

Structure Solution
(Direct methods)

Structure Refinement
(Full-matrix least-squares)

Determination of Absolute Configuration
(Flack parameter analysis)

Click to download full resolution via product page

A generalized workflow for single-crystal X-ray diffraction analysis.

Protocol:
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Crystal Growth: Single crystals of (-)-vasicine hydrobromide are grown by slow evaporation

of a solution in a suitable solvent system (e.g., ethanol-ether).

Data Collection: A suitable crystal is mounted on a goniometer head of a diffractometer. X-

ray diffraction data is collected at a specific temperature (e.g., 293 K) using Mo Kα radiation

(λ = 0.71073 Å).

Structure Solution and Refinement: The structure is solved by direct methods and refined by

full-matrix least-squares on F².

Determination of Absolute Configuration: The absolute configuration is determined by

anomalous dispersion effects, typically by refining the Flack parameter, which should be

close to zero for the correct enantiomer.

3.3.2. Mosher's Method for Stereochemical Confirmation

Mosher's method is a powerful NMR technique used to determine the absolute configuration of

chiral alcohols. It involves the formation of diastereomeric esters with the two enantiomers of α-

methoxy-α-trifluoromethylphenylacetic acid (MTPA).

Protocol:

Esterification: Two separate reactions are carried out. In one, (-)-vasicine is reacted with

(R)-(-)-MTPA chloride in the presence of a base (e.g., pyridine). In the other, (-)-vasicine is

reacted with (S)-(+)-MTPA chloride.

NMR Analysis: ¹H NMR spectra are recorded for both diastereomeric MTPA esters.

Data Analysis: The chemical shifts of protons on both sides of the newly formed ester linkage

are compared between the two diastereomers (Δδ = δS - δR). For a (3S)-alcohol like (-)-
vasicine, the protons on one side of the C3 stereocenter will show positive Δδ values, while

those on the other side will show negative Δδ values, allowing for the unambiguous

assignment of the absolute configuration.

Conclusion
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The elucidation of the structure and stereochemistry of (-)-vasicine serves as a classic

example of the evolution of chemical analysis. While initial spectroscopic and chemical studies

correctly identified its planar structure and connectivity, the definitive assignment of its absolute

configuration required the precision of single-crystal X-ray diffraction, leading to a crucial

correction. The collective evidence from a range of analytical techniques has provided a solid

foundation for the understanding of this important alkaloid, paving the way for its further

investigation in medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1682190?utm_src=pdf-body
https://www.benchchem.com/product/b1682190?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/667496
https://pmc.ncbi.nlm.nih.gov/articles/PMC4303024/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4303024/
https://www.benchchem.com/product/b1682190#vasicine-structure-elucidation-and-stereochemistry
https://www.benchchem.com/product/b1682190#vasicine-structure-elucidation-and-stereochemistry
https://www.benchchem.com/product/b1682190#vasicine-structure-elucidation-and-stereochemistry
https://www.benchchem.com/product/b1682190#vasicine-structure-elucidation-and-stereochemistry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1682190?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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